Propiomazine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiomazine hydrochloride is a phenothiazine derivative primarily used as an antihistamine and sedative. It is commonly prescribed to treat insomnia and to produce sedation and relieve anxiety before or during surgery or other procedures. Unlike other phenothiazines, propiomazine hydrochloride is not used therapeutically as a neuroleptic because it does not effectively block dopamine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propiomazine hydrochloride is synthesized through a multi-step process involving the reaction of phenothiazine with propionyl chloride in the presence of a base to form propiomazine. This compound is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: Industrial production of propiomazine hydrochloride involves the same basic synthetic route but is optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Propiomazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Propiomazine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert propiomazine back to its parent phenothiazine compound.
Substitution: Various substitution reactions can occur on the phenothiazine ring, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenothiazine.
Substitution: Halogenated derivatives of propiomazine.
Scientific Research Applications
Propiomazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.
Biology: Investigated for its effects on various biological systems, including its antihistamine and sedative properties.
Medicine: Used in clinical research to study its efficacy and safety in treating insomnia and anxiety.
Industry: Employed in the formulation of pharmaceutical products and as a standard in quality control processes
Mechanism of Action
Propiomazine hydrochloride acts as an antagonist of several receptors, including dopamine D1, D2, and D4 receptors, serotonin 5-HT2A and 5-HT2C receptors, muscarinic acetylcholine receptors M1 through M5, alpha-1 adrenergic receptor, and histamine H1 receptor. Its primary sedative effect is due to its antagonism of the histamine H1 receptor .
Comparison with Similar Compounds
Promethazine: Another phenothiazine derivative with similar antihistamine and sedative properties but also used as an antiemetic.
Chlorpromazine: A phenothiazine used primarily as an antipsychotic.
Clozapine: Structurally similar but used as an atypical antipsychotic.
Uniqueness: Propiomazine hydrochloride is unique in its selective receptor antagonism, which results in fewer extrapyramidal side effects compared to other phenothiazines. Its primary use as a sedative and antihistamine distinguishes it from other compounds in its class .
Properties
CAS No. |
66487-09-0 |
---|---|
Molecular Formula |
C20H25ClN2OS |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-[10-[1-(dimethylamino)propan-2-yl]phenothiazin-2-yl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-5-18(23)15-10-11-20-17(12-15)22(14(2)13-21(3)4)16-8-6-7-9-19(16)24-20;/h6-12,14H,5,13H2,1-4H3;1H |
InChI Key |
HTNILHBCBQPOGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(C)CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.